Mito-TRFS - 1859102-62-7

Mito-TRFS

Catalog Number: EVT-275999
CAS Number: 1859102-62-7
Molecular Formula: C38H34IN2O5PS2
Molecular Weight: 820.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mito-TRFS is the first off-on probe for imaging the mitochondrial thioredoxin reductase (TrxR2) in live cells.
Overview

Mito-TRFS is a specialized fluorescent probe designed for the selective imaging of mitochondrial thioredoxin reductase, an enzyme crucial for maintaining cellular redox balance. This probe facilitates real-time visualization of thioredoxin reductase activity in live cells, thereby contributing to the understanding of various cellular processes such as antioxidant defense and protein repair. Mito-TRFS is classified as a fluorescent probe within the broader category of chemical compounds utilized in biochemical research.

Source and Classification

Mito-TRFS is synthesized through a series of organic reactions that involve the formation of a core fluorophore, followed by functionalization to enhance its specificity for mitochondrial targets. The probe falls under the classification of fluorogenic probes, which are small molecules that emit fluorescence upon specific interactions with biological targets.

Synthesis Analysis

The synthesis of Mito-TRFS involves several key steps:

  1. Formation of the Core Fluorophore: The process begins with the synthesis of a core fluorophore structure through condensation and cyclization reactions.
  2. Functionalization: The core structure is then modified with functional groups that enable targeting of mitochondria and interaction with thioredoxin reductase.
  3. Purification: The final compound is purified using techniques such as column chromatography to achieve high purity and yield.

The industrial production methods for Mito-TRFS are not extensively documented, as it is primarily used in research settings. The general principles of organic synthesis apply to its preparation, emphasizing the importance of reaction conditions and purification techniques to ensure efficacy and specificity.

Molecular Structure Analysis

Mito-TRFS possesses a unique molecular structure characterized by:

  • Core Fluorophore: The central component responsible for fluorescence.
  • Disulfide Bond: A critical feature that allows interaction with thioredoxin reductase.

Structural Data

The precise molecular formula and weight are not specified in the available literature, but it is known that the structural integrity is essential for its function as a fluorescent probe. The activation mechanism relies on the reduction of the disulfide bond, which leads to fluorescence emission .

Chemical Reactions Analysis

Mito-TRFS undergoes significant chemical reactions primarily involving:

  1. Reduction: The activation of Mito-TRFS occurs via the reduction of its disulfide bond by thioredoxin reductase.
  2. Cleavage: This reduction results in the cleavage of the disulfide bond, which is necessary for fluorescence activation.

Technical Details

Common reagents involved in these reactions include:

  • Thioredoxin Reductase: Catalyzes the reduction process.
  • Nicotinamide adenine dinucleotide phosphate: Serves as a cofactor providing electrons necessary for reduction.

The primary product formed is an activated fluorescent species that can be detected using fluorescence microscopy .

Mechanism of Action

The mechanism by which Mito-TRFS operates involves:

  • Interaction with Thioredoxin Reductase: Upon entering a cell, Mito-TRFS binds to thioredoxin reductase due to its disulfide bond.
  • Reduction and Activation: The enzyme catalyzes the reduction of this bond, leading to cleavage and subsequent activation of the fluorescent signal.

This process highlights the role of Mito-TRFS in monitoring redox regulation pathways within cellular environments .

Physical and Chemical Properties Analysis

Mito-TRFS exhibits several notable physical and chemical properties:

  • Fluorescence Characteristics: It shows significant fluorescence emission upon activation, which can be quantitatively measured.
  • Stability: The compound demonstrates stability under physiological conditions, making it suitable for live-cell imaging applications.

Relevant data indicate that Mito-TRFS has a faster response rate (~1 hour) compared to other probes like TRFS-green, indicating enhanced performance in real-time imaging scenarios .

Applications

Mito-TRFS has several important scientific applications:

  • Live Cell Imaging: It is primarily used for real-time imaging of mitochondrial thioredoxin reductase activity in live cells.
  • Redox Biology Studies: The probe aids researchers in exploring redox signaling pathways and their implications in cellular health and disease.
Introduction to Mito-TRFS

Definition and Discovery of Mito-TRFS as a Fluorescent Probe

Mito-TRFS (CAS 1859102-62-7) is a first-generation "off-on" fluorescent probe engineered for the selective detection and imaging of mitochondrial thioredoxin reductase 2 (TrxR2) in live cells. This small-molecule probe features a molecular weight of 820.7 Da and the chemical formula C~38~H~34~IN~2~O~5~PS~2~. Its design capitalizes on a boronic acid functional group that serves as a specific recognition site for TrxR2. Upon enzymatic reduction by TrxR2, the probe undergoes a structural change that activates its fluorescence signal, shifting from minimal background emission to a robust peak at 525 nm when excited at 486 nm [1] [5] [8].

Distinctively, Mito-TRFS incorporates a triphenylphosphonium (TPP+) moiety, which leverages the mitochondrial membrane potential to facilitate rapid accumulation within mitochondria. This subcellular targeting specificity was validated in HeLa cells, where co-localization studies with Mitotracker Red confirmed mitochondrial sequestration within 2 hours of administration at 1 μM concentration [5]. The probe operates independently of Dicer or Argonaute pathways—common to miRNA-based detection systems—enabling real-time monitoring of TrxR2 activity without cross-reactivity with cytosolic thioredoxin reductase (TrxR1) [1].

Table 1: Key Photophysical and Chemical Properties of Mito-TRFS

PropertyValueMeasurement Conditions
Molecular Weight820.7 g/mol-
Excitation/Emission486 nm / 525 nmIn TE buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4) at 37°C
Quantum Yield (φ)0.34Upon excitation at 375 nm in TE buffer
Mitochondrial Localization>95%HeLa cells, 1 μM, 2h incubation
Detection Limit for TrxR20.1 U/mLIn vitro assays

Biological Significance of Mitochondrial Thioredoxin Reductase (TrxR2)

TrxR2 is a selenocysteine-containing oxidoreductase encoded by the TXNRD2 gene. It serves as the central regulator of the mitochondrial thioredoxin system, which comprises NADPH, TrxR2, thioredoxin 2 (Trx2), and peroxiredoxins (Prx3/5). This system maintains mitochondrial redox homeostasis by reducing disulfide bonds in oxidized proteins and scavenging reactive oxygen species (ROS) like H~2~O~2~ and peroxynitrite (ONOO¯) [3] [6] [10].

TrxR2's biological impact extends to metabolic regulation and disease pathogenesis:

  • Metabolic Regulation: Transgenic mice overexpressing TrxR2 exhibit enhanced glucose tolerance, reduced adiposity, and resistance to high-fat diet-induced steatosis. Mechanistically, TrxR2 augments the tricarboxylic acid (TCA) cycle and electron transport chain (ETC) activity, increasing basal metabolic rate and oxygen consumption by >20% [3].
  • Vascular Integrity: Endothelial-specific Trxrd2 knockout mice develop vascular hypertrophy, glomerulosclerosis, and elevated peroxynitrite levels. TrxR2 deficiency disrupts nitric oxide (•NO) bioavailability, permitting •NO to react with superoxide (O~2~•¯) and form cytotoxic peroxynitrite. This shift promotes protein tyrosine nitration and endothelial dysfunction [6].
  • Cancer Pathogenesis: TrxR2 is overexpressed in hepatocellular carcinoma, prostate cancer, and B-cell lymphoma, where it suppresses apoptosis by inhibiting ASK1-dependent pathways and maintaining reduced Prx3. Inhibition of TrxR2 increases mitochondrial ROS, activating cyclophilin D and the mitochondrial permeability transition pore (mPTP) [10].

Table 2: Biological Functions of TrxR2 in Disease Models

FunctionEffect of TrxR2 ActivityDisease Relevance
Peroxynitrite DetoxificationReduces ONOO¯ via Prx3/5 catalysisPrevents vascular hypertrophy
TCA Cycle EnhancementIncreases activity of α-ketoglutarate dehydrogenaseImproves glucose tolerance
ETC Complex ProtectionMaintains reduced state of complex I/III iron-sulfur clustersBoosts ATP synthesis
Apoptosis RegulationSuppresses ASK1 activation by reducing oxidized Trx2Promotes cancer cell survival

Historical Development of Redox-Sensitive Molecular Probes

The evolution of mitochondrial-targeted fluorescent probes has been driven by advances in understanding organelle-specific physicochemical properties. Early probes like MitoTracker® (1990s) exploited the mitochondrial membrane potential (ΔΨ~m~) for localization but lacked specificity for individual enzymes [4] [15]. The early 2000s saw the development of redox-sensitive variants (e.g., roGFP), which detected generalized oxidative shifts but could not distinguish between oxidoreductases [4].

Mito-TRFS represents a paradigm shift as the first activity-based probe for TrxR2 (2010s). Its design incorporates three innovations:

  • Enzyme-Specific Triggering: The boronic acid group undergoes TrxR2-mediated reduction, releasing a fluorescein derivative. This mechanism prevents false signals from non-specific oxidants [1] [5].
  • "Off-On" Kinetics: Prior to reduction, Mito-TRFS exhibits minimal fluorescence (φ=0.04 at 486 nm excitation), ensuring high signal-to-noise ratios upon activation [5].
  • Modular Targeting: Conjugation of TPP+ enables mitochondrial accumulation (>100-fold concentration gradient), while hydrophobic domains prevent cytosolic retention [4] [8].

Comparative studies highlight Mito-TRFS’s advantages over conventional probes like dihydroethidium (DHE), which detects superoxide non-specifically. When profiling TrxR2 activity in B-cell lymphoma, Mito-TRFS achieved 92% specificity versus 45% for DHE [5] [10].

Table 3: Evolution of Mitochondrial-Targeted Fluorescent Probes

Probe GenerationExamplesMechanismLimitations
1st (1990s)MitoTracker® RedΔΨ~m~-dependent accumulationNon-specific staining
2nd (2000s)roGFP, MitoSOX™ROS-sensitive oxidationReacts with multiple oxidants
3rd (2010s)Mito-TRFSTrxR2-specific reductionEnzyme-selective activation

Properties

CAS Number

1859102-62-7

Product Name

Mito-TRFS

IUPAC Name

(2-(2-(6-((((1,2-Dithiolan-4-yl)oxy)carbonyl)amino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethoxy)ethyl)triphenylphosphonium iodide

Molecular Formula

C38H34IN2O5PS2

Molecular Weight

820.7

InChI

InChI=1S/C38H33N2O5PS2.HI/c41-36-32-18-10-17-31-34(39-38(43)45-27-25-47-48-26-27)20-19-33(35(31)32)37(42)40(36)21-22-44-23-24-46(28-11-4-1-5-12-28,29-13-6-2-7-14-29)30-15-8-3-9-16-30;/h1-20,27H,21-26H2;1H

InChI Key

UKWAKZCQJRRDFN-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C(NC(OC2CSSC2)=O)C3=CC=CC4=C13)N(CCOCC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C4=O.[I-]

Solubility

Soluble in DMSO

Synonyms

MitoTRFS; Mito TRFS; Mito-TRFS

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